molecular formula C12H19N3O B13269201 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B13269201
M. Wt: 221.30 g/mol
InChI Key: LUFJYUAXQWUCBH-UHFFFAOYSA-N
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Description

4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic compound featuring a partially saturated cinnolinone core with a propan-2-ylamino methyl substituent. This analog shares the hexahydrocinnolin-3-one scaffold but lacks the propan-2-ylamino methyl group, highlighting differences in solubility, stability, and reactivity .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-2H-cinnolin-3-one

InChI

InChI=1S/C12H19N3O/c1-8(2)13-7-10-9-5-3-4-6-11(9)14-15-12(10)16/h8,13H,3-7H2,1-2H3,(H,15,16)

InChI Key

LUFJYUAXQWUCBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C2CCCCC2=NNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydrocinnolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propan-2-ylamino group: This step involves the reaction of the hexahydrocinnolinone core with propan-2-ylamine under suitable conditions, such as the presence of a base and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydrocinnolinone Derivatives

The parent compound, 2,3,5,6,7,8-hexahydrocinnolin-3-one hydrobromide (CAS 108749-03-7), serves as a key reference. Key differences include:

Property 4-{[(Propan-2-yl)amino]methyl}-hexahydrocinnolin-3-one 2,3,5,6,7,8-Hexahydrocinnolin-3-one hydrobromide
Molecular Formula C₁₁H₁₈N₃O C₈H₁₀N₂O·HBr
Molecular Weight ~220.29 g/mol 268.10 g/mol (with HBr)
Substituents Propan-2-ylamino methyl group Unsubstituted core + HBr counterion
Solubility Likely enhanced in polar solvents due to amine group Limited solubility in non-polar solvents
Pharmacological Potential Hypothesized β-adrenergic modulation (see §2.3) Not reported

The propan-2-ylamino methyl group in the target compound may enhance membrane permeability and receptor binding compared to the unsubstituted analog .

Quinazolinone Derivatives

The photooxidation study of 2-(tert-butyl)-3-methyl-hexahydroquinazolin-4(1H)-one () reveals critical differences in reactivity:

  • Stability under Light/Oxygen: The quinazolinone derivative undergoes photooxidation via a low-energy intermediate pathway involving environmental oxygen. In contrast, the cinnolinone core in the target compound may exhibit greater stability due to reduced ring strain and electronic effects .
  • Mechanistic Pathways: Theoretical studies (B3LYP/6311++G) suggest quinazolinone oxidation proceeds without peroxide intermediates, whereas cinnolinone derivatives might follow divergent pathways due to distinct nitrogen positioning .

Research Findings and Data Gaps

  • Structural Insights : Computational modeling (e.g., WinGX suite for crystallography) could resolve the target compound’s conformation but remains unexplored .
  • Biological Activity: While atenolol’s propan-2-ylamino group enables cardiovascular activity, the cinnolinone core’s nitrogen-rich structure may favor kinase inhibition or CNS applications, warranting further study .

Biological Activity

Structure

The chemical structure of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol

Structural Features

The compound features a hexahydrocinnoline core with an isopropylamino group attached to a methylene bridge. This unique structure may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, such as:

  • Antioxidant Activity : Compounds in the hexahydrocinnoline class have been shown to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Some derivatives demonstrate activity against a range of bacteria and fungi.
  • Cytotoxic Effects : Certain studies suggest that these compounds can induce apoptosis in cancer cells.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Preliminary studies suggest cytotoxic effects on various cancer cell lines.
  • Neurological Disorders : Potential neuroprotective effects may make it a candidate for treating neurodegenerative diseases.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of hexahydrocinnoline derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative used.

CompoundCell LineIC50 (µM)
Hexahydrocinnoline Derivative AMCF-715
Hexahydrocinnoline Derivative BMCF-725

Antimicrobial Activity

In a separate study investigating antimicrobial properties, several hexahydrocinnoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) below 100 µg/mL.

CompoundPathogenMIC (µg/mL)
Derivative CS. aureus50
Derivative DE. coli75

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